Cas no 1249684-90-9 (2-(Furan-2-carbonyl)cyclopentan-1-one)

2-(Furan-2-carbonyl)cyclopentan-1-one is a versatile cyclic ketone derivative featuring a furan carbonyl substituent, which enhances its reactivity and utility in synthetic organic chemistry. Its unique structure makes it a valuable intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and fine chemicals. The presence of both a cyclopentanone core and a furan moiety allows for diverse functionalization, enabling applications in cyclization reactions, cross-coupling, and nucleophilic additions. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile makes it particularly useful in research and development for constructing complex molecular architectures with high selectivity.
2-(Furan-2-carbonyl)cyclopentan-1-one structure
1249684-90-9 structure
商品名:2-(Furan-2-carbonyl)cyclopentan-1-one
CAS番号:1249684-90-9
MF:C10H10O3
メガワット:178.184603214264
CID:5690917
PubChem ID:61748488

2-(Furan-2-carbonyl)cyclopentan-1-one 化学的及び物理的性質

名前と識別子

    • CS-0348364
    • 2-(furan-2-carbonyl)cyclopentan-1-one
    • EN300-1127093
    • 1249684-90-9
    • AKOS011018785
    • Cyclopentanone, 2-(2-furanylcarbonyl)-
    • 2-(Furan-2-carbonyl)cyclopentan-1-one
    • インチ: 1S/C10H10O3/c11-8-4-1-3-7(8)10(12)9-5-2-6-13-9/h2,5-7H,1,3-4H2
    • InChIKey: IYKMNLMWWAUZCJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCC1C(C1=CC=CO1)=O

計算された属性

  • せいみつぶんしりょう: 178.062994177g/mol
  • どういたいしつりょう: 178.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.228±0.06 g/cm3(Predicted)
  • ふってん: 322.7±32.0 °C(Predicted)
  • 酸性度係数(pKa): 9.70±0.20(Predicted)

2-(Furan-2-carbonyl)cyclopentan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1127093-1g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9 95%
1g
$414.0 2023-10-26
Enamine
EN300-1127093-10g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9 95%
10g
$1778.0 2023-10-26
Enamine
EN300-1127093-1.0g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9
1g
$728.0 2023-06-09
Enamine
EN300-1127093-0.05g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9 95%
0.05g
$348.0 2023-10-26
Enamine
EN300-1127093-0.1g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9 95%
0.1g
$364.0 2023-10-26
Enamine
EN300-1127093-0.25g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9 95%
0.25g
$381.0 2023-10-26
Enamine
EN300-1127093-2.5g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9 95%
2.5g
$810.0 2023-10-26
Enamine
EN300-1127093-5g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9 95%
5g
$1199.0 2023-10-26
Enamine
EN300-1127093-10.0g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9
10g
$3131.0 2023-06-09
Enamine
EN300-1127093-5.0g
2-(furan-2-carbonyl)cyclopentan-1-one
1249684-90-9
5g
$2110.0 2023-06-09

2-(Furan-2-carbonyl)cyclopentan-1-one 関連文献

2-(Furan-2-carbonyl)cyclopentan-1-oneに関する追加情報

Introduction to 2-(Furan-2-carbonyl)cyclopentan-1-one (CAS No: 1249684-90-9)

2-(Furan-2-carbonyl)cyclopentan-1-one, identified by the Chemical Abstracts Service registry number CAS No: 1249684-90-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic ketone features a cyclopentanone core conjugated with a furan moiety, making it a versatile intermediate in the development of bioactive molecules. The structural uniqueness of this compound lies in its ability to serve as a precursor for various pharmacophores, particularly in the synthesis of molecules targeting neurological and metabolic disorders.

The compound’s structure, comprising a five-membered furan ring linked to a cyclopentanone, provides a scaffold that is both rigid and flexible enough to accommodate functionalization. This dual nature makes 2-(Furan-2-carbonyl)cyclopentan-1-one particularly valuable in medicinal chemistry, where structural diversity is key to optimizing drug-like properties such as solubility, bioavailability, and target interaction. The furan ring, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for molecular recognition processes.

In recent years, there has been growing interest in exploring the pharmacological potential of furan-containing heterocycles. Studies have demonstrated that such compounds can exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, derivatives of 2-(Furan-2-carbonyl)cyclopentan-1-one have shown promise in preclinical trials as modulators of enzymes implicated in inflammation and pain signaling. The cyclopentanone moiety further enhances the compound’s pharmacological relevance by providing a stable platform for further derivatization.

The synthesis of 2-(Furan-2-carbonyl)cyclopentan-1-one typically involves multi-step organic transformations, starting from readily available furan derivatives and cycloalkane precursors. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high yields and enantioselectivity. These synthetic approaches not only highlight the compound’s synthetic accessibility but also underscore the importance of modern catalytic techniques in facilitating complex molecule construction.

One of the most compelling aspects of 2-(Furan-2-carbonyl)cyclopentan-1-one is its role as a building block for drug discovery programs. Researchers have leveraged its structural features to design novel analogs with enhanced biological activity. For example, modifications at the furan ring or the cyclopentanone group have led to compounds with improved binding affinity to therapeutic targets. This underscores the compound’s versatility and its potential as a scaffold for developing next-generation therapeutics.

The pharmaceutical industry has taken note of these findings, with several companies incorporating derivatives of CAS No: 1249684-90-9 into their pipeline. Early-stage clinical trials are underway to evaluate the safety and efficacy of these novel compounds in treating conditions ranging from neurodegenerative diseases to metabolic disorders. The results so far are encouraging, suggesting that 2-(Furan-2-carbonyl)cyclopentan-1-one derivatives hold significant therapeutic promise.

From an academic perspective, 2-(Furan-2-carbonyl)cyclopentan-1-one has also sparked interest among chemists studying heterocyclic chemistry. Its unique structure provides an excellent model system for understanding electronic effects and steric interactions within molecular frameworks. Additionally, computational studies have been employed to predict the reactivity and biological activity of this compound and its derivatives, offering insights that guide experimental design.

The future direction of research on CAS No: 1249684-90-9 is likely to focus on expanding its synthetic utility and exploring new therapeutic applications. Advances in synthetic chemistry may enable the production of more complex derivatives with tailored properties, while collaborations between academia and industry could accelerate the translation of laboratory findings into clinical reality. As our understanding of disease mechanisms continues to evolve, compounds like 2-(Furan-2-carbonyl)cyclopentan-1-one are poised to play a crucial role in addressing unmet medical needs.

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